

An In-depth Technical Guide to Cy3.5 Fluorescent Dye

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Compound of Interest

Compound Name: Cy3.5

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This guide provides a comprehensive overview of the Cyanine 3.5 (**Cy3.5**) fluorescent dye, a prominent member of the cyanine family. Known for its bright orange-red fluorescence, high molar extinction coefficient, and good quantum yield, **Cy3.5** is a versatile tool in various life science applications. This document details its core properties, chemical structure, and established experimental protocols for its use in biomolecule labeling and fluorescence imaging.

Core Properties and Structure

Cy3.5 is a synthetic organic fluorophore characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings, specifically benzoindole in the case of **Cy3.5**.^{[1][2]} This conjugated system is the basis of its fluorescent properties. The dye is frequently utilized in a reactive form, such as an N-hydroxysuccinimide (NHS) ester, which allows for covalent attachment to biomolecules.^{[3][4][5]}



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Conceptual structure of a reactive **Cy3.5** dye.

Photophysical & Chemical Properties

The spectral characteristics of **Cy3.5** make it compatible with common laser lines (e.g., 561 nm or 594 nm) and filter sets for red fluorophores like Texas Red.^{[6][7]} Key quantitative properties are summarized below.

Property	Value Range	Notes
Excitation Maximum (λ_{ex})	~579 - 591 nm ^{[2][4][8][9]}	The peak wavelength for light absorption.
Emission Maximum (λ_{em})	~591 - 604 nm ^{[2][4][8][9]}	The peak wavelength of emitted fluorescence.
Molar Extinction Coefficient (ϵ)	116,000 - 150,000 M ⁻¹ cm ⁻¹ ^{[2][4][7]}	A measure of the dye's ability to absorb light.
Fluorescence Quantum Yield (Φ)	0.15 - 0.35 ^{[2][4][7]}	The efficiency of converting absorbed light into emitted fluorescence.
Stokes Shift	~12 - 23 nm ^{[2][9]}	The difference between excitation and emission maxima.
Solubility	Insoluble in water; Soluble in organic solvents (DMSO, DMF) ^{[4][5][7][10]}	Non-sulfonated forms require an organic co-solvent for labeling reactions in aqueous buffers. ^[7]

Experimental Protocols

Cy3.5 is widely used for covalently labeling proteins, antibodies, and nucleic acids.^{[3][11]} The most common conjugation chemistry involves the reaction of a **Cy3.5** NHS ester with primary amines on the target biomolecule.

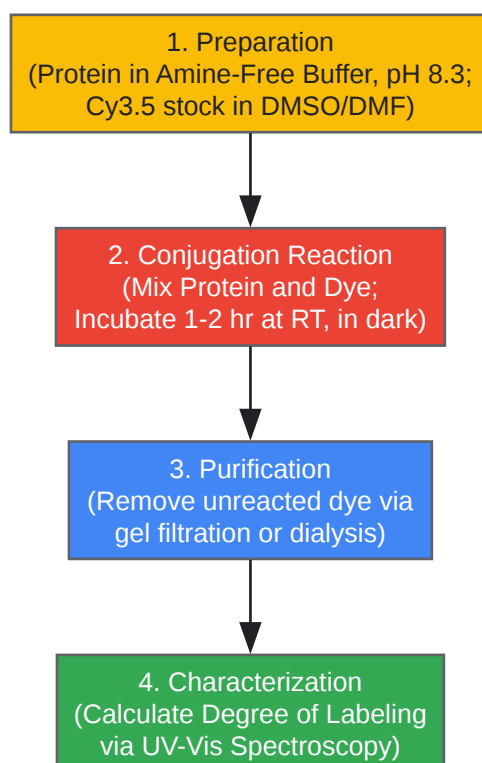
Protocol 1: Covalent Labeling of Proteins with Cy3.5 NHS Ester

This protocol outlines a general procedure for labeling primary amines (e.g., on lysine residues) of a protein with **Cy3.5** NHS ester.

Principle: The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines in a mild basic environment (pH 8.3-8.5) to form a stable, covalent amide bond.^[12]

Materials Required:

- Protein of interest in an amine-free buffer (e.g., PBS, HEPES).
- **Cy3.5** NHS ester.
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- 1 M Sodium bicarbonate buffer, pH 8.3.
- Purification column (e.g., gel filtration, such as a Sephadex G-25 column).
- Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0).



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Workflow for labeling proteins with **Cy3.5** NHS ester.[\[6\]](#)

Detailed Methodology:

- Protein Preparation:
 - Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[\[13\]](#)
 - Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the final pH to ~8.3.[\[13\]](#)
- Dye Preparation:
 - Allow the vial of **Cy3.5** NHS ester to warm to room temperature before opening.
 - Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. This solution should be prepared fresh.[\[6\]](#)[\[10\]](#)
- Conjugation Reaction:
 - Add the reactive dye solution to the protein solution while gently vortexing. A typical starting molar ratio of dye to protein is 10:1 to 15:1, though this may require optimization. [\[6\]](#)[\[10\]](#) The volume of organic solvent should not exceed 10% of the total reaction volume to prevent protein precipitation.[\[10\]](#)
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.[\[6\]](#)[\[13\]](#)
- Purification:
 - To stop the reaction, you can optionally add a quenching buffer to a final concentration of 50-100 mM.[\[10\]](#)
 - Separate the labeled protein from the unreacted dye using a gel filtration column or by dialysis against an appropriate buffer (e.g., PBS).[\[10\]](#)[\[12\]](#) The labeled protein will typically elute or be retained first.
- Characterization (Degree of Labeling):

- Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~591 nm (for **Cy3.5**).^[10]
- The degree of labeling (DOL) can be calculated using the Beer-Lambert law, after correcting the A280 reading for the dye's absorbance at that wavelength (Correction Factor, $CF_{280} \approx 0.22$).^[5]

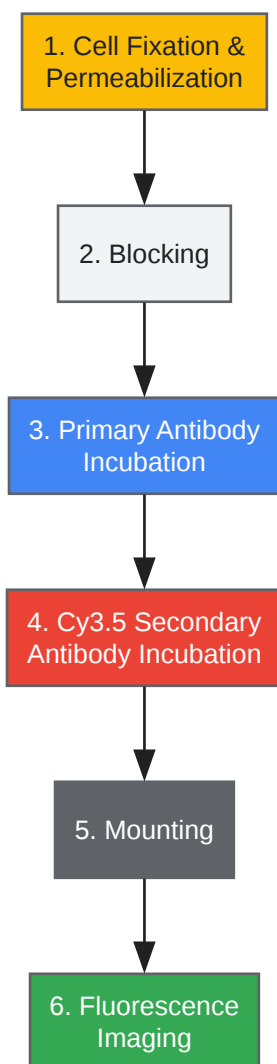
Protocol 2: Indirect Immunofluorescence Staining

This protocol describes a standard procedure for using a **Cy3.5**-conjugated secondary antibody to visualize a target protein in fixed cells.

Principle: An unlabeled primary antibody first binds specifically to the target antigen within the cell. Then, a secondary antibody conjugated with **Cy3.5**, which is directed against the host species of the primary antibody, is used for fluorescent detection.

Materials Required:

- Cells cultured on coverslips.
- Phosphate-Buffered Saline (PBS).
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS).
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).
- Blocking Buffer (e.g., 5% normal goat serum in PBS).
- Primary antibody specific to the target protein.
- **Cy3.5**-conjugated secondary antibody.
- Antifade mounting medium.



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Workflow for indirect immunofluorescence staining.[6]

Detailed Methodology:

- Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]
- Washing: Wash the cells three times with PBS.[6]
- Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[6]

- Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[6]
- Primary Antibody Incubation: Incubate with the primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.[6]
- Washing: Wash the cells three times with PBS.[6]
- Secondary Antibody Incubation: Incubate with the **Cy3.5**-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[6]
- Final Washes: Wash the cells three times with PBS, ensuring protection from light.[6]
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. [6]
- Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for **Cy3.5** (e.g., TRITC or Texas Red filters).[6][14]

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